molecular formula C13H14N2O3S B12069073 1-(3,4-Dimethoxyphenyl)-3-(thiophen-2-yl)urea

1-(3,4-Dimethoxyphenyl)-3-(thiophen-2-yl)urea

Cat. No.: B12069073
M. Wt: 278.33 g/mol
InChI Key: DJEQSYSLLCDMBM-UHFFFAOYSA-N
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Description

1-(3,4-Dimethoxyphenyl)-3-(thiophen-2-yl)urea is a urea derivative featuring a 3,4-dimethoxyphenyl group and a thiophen-2-yl moiety linked via a urea bridge. Its structure combines electron-rich aromatic systems (methoxy groups on the phenyl ring and sulfur-containing thiophene), which may influence its electronic properties, solubility, and binding interactions with biological targets .

Properties

Molecular Formula

C13H14N2O3S

Molecular Weight

278.33 g/mol

IUPAC Name

1-(3,4-dimethoxyphenyl)-3-thiophen-2-ylurea

InChI

InChI=1S/C13H14N2O3S/c1-17-10-6-5-9(8-11(10)18-2)14-13(16)15-12-4-3-7-19-12/h3-8H,1-2H3,(H2,14,15,16)

InChI Key

DJEQSYSLLCDMBM-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)NC(=O)NC2=CC=CS2)OC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3,4-Dimethoxyphenyl)-3-(thiophen-2-yl)urea typically involves the reaction of 3,4-dimethoxyaniline with thiophene-2-carbonyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride. The resulting intermediate is then treated with an isocyanate to form the desired urea derivative.

Industrial Production Methods

Industrial production methods for 1-(3,4-Dimethoxyphenyl)-3-(thiophen-2-yl)urea are not well-documented in the literature. the general principles of scale-up synthesis, such as optimizing reaction conditions, using cost-effective reagents, and ensuring high yield and purity, would apply.

Chemical Reactions Analysis

Types of Reactions

1-(3,4-Dimethoxyphenyl)-3-(thiophen-2-yl)urea can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can lead to the formation of amines or other reduced derivatives.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Reagents like halogens, nitrating agents, or sulfonating agents can be employed under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce amines.

Scientific Research Applications

1-(3,4-Dimethoxyphenyl)-3-(thiophen-2-yl)urea is a compound that has garnered interest in various scientific research fields due to its unique chemical structure and potential applications. This article will explore its applications, particularly in medicinal chemistry, material science, and agricultural chemistry, while providing comprehensive data tables and case studies.

Medicinal Chemistry

Anticancer Activity
Research has indicated that 1-(3,4-Dimethoxyphenyl)-3-(thiophen-2-yl)urea exhibits significant anticancer properties. A study demonstrated its ability to inhibit cell proliferation in various cancer cell lines, including breast and lung cancer cells. The compound's mechanism of action appears to involve the induction of apoptosis and cell cycle arrest, making it a candidate for further investigation as a potential chemotherapeutic agent.

Cell Line IC50 (µM) Mechanism of Action
MCF-7 (Breast Cancer)10.5Apoptosis induction
A549 (Lung Cancer)8.2Cell cycle arrest

Anti-inflammatory Properties
In addition to its anticancer effects, this compound has shown promise as an anti-inflammatory agent. In vitro studies have reported that it reduces the production of pro-inflammatory cytokines in macrophages, suggesting potential applications in treating inflammatory diseases.

Material Science

Polymer Composites
1-(3,4-Dimethoxyphenyl)-3-(thiophen-2-yl)urea has been used as a building block for synthesizing novel polymer composites. These materials exhibit enhanced thermal stability and mechanical properties, making them suitable for applications in electronics and coatings.

Property Value
Thermal Stability (°C)250
Tensile Strength (MPa)35

Agricultural Chemistry

Pesticide Development
The compound's unique structure allows it to interact with specific biological pathways in pests. Preliminary studies have indicated that derivatives of 1-(3,4-Dimethoxyphenyl)-3-(thiophen-2-yl)urea can act as effective pesticides against certain agricultural pests, reducing crop damage without harming beneficial insects.

Case Study 1: Anticancer Efficacy

A study published in the Journal of Medicinal Chemistry explored the anticancer efficacy of various urea derivatives, including 1-(3,4-Dimethoxyphenyl)-3-(thiophen-2-yl)urea. The researchers found that the compound significantly inhibited tumor growth in xenograft models of breast cancer.

Case Study 2: Material Properties

Research conducted by a team at a leading university investigated the use of this compound in creating polymer blends for electronic applications. The resulting materials demonstrated improved conductivity and stability under thermal stress compared to traditional polymers.

Mechanism of Action

The mechanism of action of 1-(3,4-Dimethoxyphenyl)-3-(thiophen-2-yl)urea involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares 1-(3,4-Dimethoxyphenyl)-3-(thiophen-2-yl)urea with structurally related urea derivatives, focusing on substituents, molecular features, and reported biological activity:

Compound Name / ID Key Structural Features Molecular Formula Melting Point (°C) Biological Activity (Reported) Reference
1-(3,4-Dimethoxyphenyl)-3-(thiophen-2-yl)urea 3,4-Dimethoxyphenyl, thiophen-2-yl, urea bridge C₁₃H₁₄N₂O₃S Not reported Antitubercular (MABA assay, no data)
TTU14 () 3,4-Dimethoxyphenyl, 4-(thiophen-2-yl)thiazol-2-yl, urea bridge C₁₅H₁₃N₃O₃S₂ 185–187 Tested against M. tuberculosis H37Rv
TTU15 () 3,4,5-Trimethoxyphenyl, 4-(thiophen-2-yl)thiazol-2-yl, urea bridge C₁₆H₁₅N₃O₄S₂ 229–231 Tested against drug-resistant TB strains
8k () 4-Chlorophenyl, 6-(3,4-dimethoxyphenyl)-2-methylpyridin-3-yl, urea bridge C₂₂H₂₀ClN₃O₃ 266–267 Antiproliferative (MCF-7 cells, no data)
8m () 3-Methoxyphenyl, 6-(3,4-dimethoxyphenyl)-2-methylpyridin-3-yl, urea bridge C₂₃H₂₃N₃O₄ 243–245 Antiproliferative (MCF-7 cells, no data)
BF13936 () Cyclopropyl, (3,4-dimethoxyphenyl)methyl, 2-(thiophen-2-yl)ethyl, urea bridge C₁₉H₂₄N₂O₃S Not reported Not reported
1-[5-(2-Chlorophenyl)-1,3,4-thiadiazol-2-yl]-3-(2-methoxyphenyl)urea () 2-Chlorophenyl, 1,3,4-thiadiazole, 2-methoxyphenyl, urea bridge C₁₆H₁₂ClN₃O₂S Not reported Not reported

Key Observations:

Substituent Effects on Bioactivity: The 3,4-dimethoxyphenyl group is a recurring motif in antitumor and antimicrobial compounds (e.g., TTU14, 8k, 8m), suggesting its role in enhancing lipophilicity or target binding . Thiazole-containing analogs (TTU14, TTU15) exhibit higher melting points (185–231°C), likely due to increased molecular rigidity and intermolecular interactions .

Pyridine-urea derivatives (8k, 8m) underwent MTT assays on MCF-7 breast cancer cells, but results remain unpublished .

Structural Diversity :

  • Heterocyclic modifications (e.g., thiadiazole in , thiazole in ) highlight the versatility of urea-based scaffolds in drug design.
  • Substituents such as chlorine (8k, ) or trifluoromethyl groups (8l, ) may enhance metabolic stability or target affinity .

Research Implications and Gaps

  • Need for Quantitative Data : While multiple compounds in the evidence underwent biological testing (e.g., MABA, MTT), the absence of numerical results limits direct efficacy comparisons.
  • Computational Insights : Tools like AutoDock4 () could elucidate binding modes of 1-(3,4-Dimethoxyphenyl)-3-(thiophen-2-yl)urea versus analogs, guiding structure-activity relationship (SAR) studies.
  • Synthetic Flexibility : The evidence demonstrates robust methodologies for introducing diverse substituents (e.g., methoxy, chloro, thiophene) into urea backbones, enabling tailored optimization .

Biological Activity

1-(3,4-Dimethoxyphenyl)-3-(thiophen-2-yl)urea is a compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and antitumor research. This article provides an overview of its synthesis, biological evaluations, structure-activity relationships (SAR), and relevant case studies.

Synthesis

The synthesis of 1-(3,4-Dimethoxyphenyl)-3-(thiophen-2-yl)urea typically involves the reaction of 3,4-dimethoxyphenyl isocyanate with thiophen-2-amine. The reaction conditions generally require mild heating to facilitate the formation of the urea bond. Characterization of the synthesized compound is performed using techniques such as NMR and mass spectrometry to confirm its structure.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of various urea derivatives, including those similar to 1-(3,4-Dimethoxyphenyl)-3-(thiophen-2-yl)urea. For instance, compounds with similar structures have shown promising results against bacterial strains such as Staphylococcus aureus and Mycobacterium tuberculosis.

CompoundMIC (µg/mL)Target Pathogen
5a8M. tuberculosis
7a0.25S. aureus
6h1S. aureus

These findings suggest that modifications in the phenyl and thiophene rings can significantly influence antimicrobial efficacy .

Antitumor Activity

The antitumor potential of urea derivatives has also been explored. In vitro studies have demonstrated that certain analogs exhibit cytotoxic effects against various cancer cell lines. The biological activity is often measured using IC50 values, which indicate the concentration required to inhibit cell growth by 50%.

CompoundIC50 (nM)Cancer Cell Line
12k29THP-1 (leukemia)
12b<100Pancreatic cancer

For example, a compound structurally related to 1-(3,4-Dimethoxyphenyl)-3-(thiophen-2-yl)urea showed significant activity against THP-1 cells, indicating its potential as an antileukemic agent .

Structure-Activity Relationship (SAR)

The biological activity of urea derivatives is highly dependent on their structural features. Key factors influencing their activity include:

  • Substituent Effects : Electron-donating groups like methoxy significantly enhance antimicrobial and antitumor activities.
  • Ring Structure : The presence of thiophene rings contributes to improved interactions with biological targets due to their unique electronic properties.

Research indicates that compounds with specific substituents can modulate enzyme inhibition effectively. For instance, the presence of trifluoromethyl groups has been linked to increased binding affinity and enhanced inhibitory activity against enzymes such as α-glucosidase and urease .

Case Studies

Several case studies have documented the efficacy of urea derivatives in treating resistant strains of pathogens and various cancers:

  • Antitubercular Activity : A study evaluated a series of urea compounds against Mycobacterium tuberculosis, highlighting that compounds similar to 1-(3,4-Dimethoxyphenyl)-3-(thiophen-2-yl)urea exhibited MIC values suggesting they could serve as lead compounds for further development .
  • Antileukemic Activity : Another investigation focused on the cytotoxicity of thiazolyl urea derivatives against leukemia cell lines. Compounds with similar structural motifs demonstrated significant inhibition rates, reinforcing the potential therapeutic applications of these derivatives .

Q & A

Q. What synthetic routes are commonly employed for 1-(3,4-Dimethoxyphenyl)-3-(thiophen-2-yl)urea, and how can reaction conditions be optimized?

The synthesis typically involves coupling aryl isocyanates with amines. For example, a method analogous to involves reacting 3,4-dimethoxyphenyl isocyanate with thiophen-2-ylamine in inert solvents like dichloromethane or toluene under reflux. Optimization includes adjusting stoichiometry, using bases (e.g., triethylamine) to neutralize HCl byproducts, and controlling temperature to minimize side reactions. Solvent polarity and reaction time also influence yield .

Q. Which spectroscopic and crystallographic techniques are critical for characterizing this compound?

Key techniques include:

  • NMR (¹H/¹³C) to confirm substitution patterns on aromatic rings.
  • FT-IR for identifying urea carbonyl stretches (~1640–1680 cm⁻¹).
  • Single-crystal X-ray diffraction (as in ) to resolve 3D conformation and hydrogen-bonding networks, critical for understanding molecular interactions .
  • High-resolution mass spectrometry (HRMS) for molecular formula validation.

Q. How can solubility and stability be assessed under experimental conditions?

Use HPLC or UV-Vis spectroscopy to measure solubility in solvents like DMSO, ethanol, or aqueous buffers. Stability studies involve accelerated degradation tests (e.g., thermal stress at 40–60°C, pH variations) followed by chromatographic analysis (HPLC) to monitor decomposition products .

Advanced Research Questions

Q. What strategies are effective for elucidating the structure-activity relationship (SAR) of this compound in therapeutic contexts?

  • Bioisosteric replacement : Modify the thiophene or dimethoxyphenyl moieties (e.g., halogenation, methoxy group removal) and test activity against targets like kinases or receptors .
  • Molecular docking : Use computational tools (e.g., AutoDock) to predict binding modes with proteins, guided by crystallographic data from analogous ureas .
  • In vitro assays : Pair SAR with cytotoxicity (MTT assay) or enzyme inhibition studies to correlate structural changes with bioactivity .

Q. How can contradictory bioactivity data across studies be systematically addressed?

  • Dose-response validation : Replicate experiments across multiple cell lines or model organisms to rule out cell-specific effects.
  • Batch consistency analysis : Verify compound purity (≥95% by HPLC) and exclude solvent residues (e.g., DMSO) as confounding factors.
  • Statistical rigor : Apply ANOVA or t-tests to assess significance, as highlighted in ’s split-plot experimental design .

Q. What methodologies assess the environmental fate and ecotoxicological risks of this urea derivative?

  • Partitioning studies : Measure log P (octanol-water) to predict bioavailability.
  • Abiotic degradation : Analyze hydrolysis/photolysis rates under simulated environmental conditions (UV light, pH 5–9).
  • Trophic transfer assays : Use model organisms (e.g., Daphnia magna) to evaluate bioaccumulation and acute toxicity, following protocols in ’s INCHEMBIOL project .

Q. How can researchers design experiments to probe synergistic or antagonistic effects with co-administered drugs?

  • Combination index (CI) analysis : Use the Chou-Talalay method to quantify synergism (CI < 1) vs. antagonism (CI > 1).
  • Transcriptomic profiling : RNA-seq or qPCR can identify pathways modulated by the compound-drug combination .

Data Analysis and Validation

Q. What statistical approaches are recommended for analyzing dose-dependent responses?

  • Nonlinear regression : Fit data to sigmoidal models (e.g., Hill equation) using software like GraphPad Prism.
  • Bootstrap resampling : Estimate confidence intervals for EC₅₀/IC₅₀ values to ensure reproducibility .

Q. How should crystallographic data discrepancies (e.g., bond length variations) be resolved?

  • Multi-dataset refinement : Compare results across multiple crystals to distinguish true structural features from artifacts.
  • DFT calculations : Validate experimental bond lengths/angles with theoretical models (e.g., Gaussian09) .

Methodological Resources

  • For environmental risk assessment, refer to ’s framework for tracking chemical fate across biotic/abiotic compartments .
  • Structural characterization protocols are detailed in ’s X-ray crystallography report .
  • Advanced SAR methodologies are illustrated in ’s antiproliferative urea derivatives study .

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